Cas no 1198018-29-9 (2-Amino-6,6-difluoro-5-hydroxyhexanoic acid)

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid is a fluorinated amino acid derivative with potential applications in medicinal chemistry and peptide synthesis. The presence of two fluorine atoms at the 6-position enhances metabolic stability and influences electronic properties, making it a valuable building block for drug design. The hydroxyl group at the 5-position introduces additional functionality for further derivatization or hydrogen bonding interactions. This compound is particularly useful in the development of protease inhibitors, enzyme modulators, and bioactive peptides due to its structural versatility and improved pharmacokinetic properties. Its chiral center allows for stereoselective synthesis, enabling precise control over molecular interactions in target binding.
2-Amino-6,6-difluoro-5-hydroxyhexanoic acid structure
1198018-29-9 structure
Product Name:2-Amino-6,6-difluoro-5-hydroxyhexanoic acid
CAS No:1198018-29-9
MF:C6H11F2NO3
MW:183.153249025345
MDL:MFCD09971702
CID:5186874
Update Time:2025-06-11

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-6,6-difluoro-5-hydroxyhexanoic acid
    • 2-amino-6,6-difluoro-5-hydroxyhexanoicacid
    • Norleucine, 6,6-difluoro-5-hydroxy-
    • 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid
    • MDL: MFCD09971702
    • Inchi: 1S/C6H11F2NO3/c7-5(8)4(10)2-1-3(9)6(11)12/h3-5,10H,1-2,9H2,(H,11,12)
    • InChI Key: WUBQFPWXHZJNTC-UHFFFAOYSA-N
    • SMILES: FC(C(CCC(C(=O)O)N)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 154
  • XLogP3: -2.4
  • Topological Polar Surface Area: 83.6

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Additional information on 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid

Introduction to 2-Amino-6,6-difluoro-5-hydroxyhexanoic acid (CAS No. 1198018-29-9)

2-Amino-6,6-difluoro-5-hydroxyhexanoic acid, identified by its Chemical Abstracts Service (CAS) number 1198018-29-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structure with both amino and hydroxyl functional groups alongside fluorine atoms, presents a versatile scaffold for the development of novel therapeutic agents. The presence of fluorine substituents in particular has been widely explored for their ability to modulate metabolic stability, binding affinity, and overall pharmacokinetic properties of molecules.

The structure of 2-amino-6,6-difluoro-5-hydroxyhexanoic acid consists of a six-carbon backbone with substitutions that introduce both steric and electronic effects. The amino group at the second carbon and the hydroxyl group at the fifth carbon contribute to its chiral nature, making it a potential candidate for enantioselective synthesis and applications in asymmetric catalysis. Additionally, the dual fluorine substituents at the sixth carbon enhance its reactivity and stability under various chemical conditions, which is particularly useful in medicinal chemistry where such modifications can significantly influence drug efficacy.

In recent years, there has been growing interest in fluorinated amino acids due to their role as key intermediates in the synthesis of bioactive molecules. The fluorine atoms in 2-amino-6,6-difluoro-5-hydroxyhexanoic acid not only improve the compound's metabolic resistance but also allow for further derivatization into more complex structures. This flexibility has made it a valuable building block in the design of protease inhibitors, kinase inhibitors, and other small-molecule drugs targeting various diseases.

One of the most compelling aspects of 2-amino-6,6-difluoro-5-hydroxyhexanoic acid is its potential application in the development of antibiotics and antiviral agents. The unique combination of functional groups enables the compound to interact with biological targets in novel ways, potentially leading to the discovery of next-generation therapeutics. For instance, studies have shown that fluorinated amino acids can disrupt bacterial cell wall synthesis or inhibit viral protease activity, making them promising candidates for addressing antimicrobial resistance.

Recent advancements in computational chemistry and molecular modeling have further enhanced our understanding of how 2-amino-6,6-difluoro-5-hydroxyhexanoic acid interacts with biological systems. These tools have allowed researchers to predict binding affinities, optimize drug-like properties, and identify potential side effects before moving into costly wet-lab experiments. Such high-throughput virtual screening methods have accelerated the drug discovery process significantly.

The synthesis of 2-amino-6,6-difluoro-5-hydroxyhexanoic acid presents both challenges and opportunities for synthetic chemists. Traditional methods often involve multi-step processes that require careful control of reaction conditions to achieve high yields and purity. However, recent innovations in green chemistry have led to more sustainable synthetic routes that minimize waste and energy consumption. These advancements not only make the production of 2-amino-6,6-difluoro-5-hydroxyhexanoic acid more environmentally friendly but also more cost-effective.

In conclusion, 2-amino-6,6-difluoro-5-hydroxyhexanoic acid (CAS No. 1198018-29-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as a building block for novel therapeutics continues to be explored across various research domains. As our understanding of its properties grows alongside technological innovations in synthetic biology and drug discovery, this compound is poised to play an increasingly important role in addressing global health challenges.

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